molecular formula C15H16N2O3S B11172746 Ethyl (2-{[(3-methylphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(3-methylphenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11172746
M. Wt: 304.4 g/mol
InChI Key: WKAROJMBLRLEIF-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(3-METHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(3-METHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves the reaction of 3-methylbenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(3-METHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce alcohols .

Scientific Research Applications

ETHYL 2-[2-(3-METHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its neuroprotective and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(3-METHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[2-(3-METHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is unique due to its specific combination of a thiazole ring and a benzamide moiety, which imparts distinct biological activities and chemical reactivity. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 2-[2-[(3-methylbenzoyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H16N2O3S/c1-3-20-13(18)8-12-9-21-15(16-12)17-14(19)11-6-4-5-10(2)7-11/h4-7,9H,3,8H2,1-2H3,(H,16,17,19)

InChI Key

WKAROJMBLRLEIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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